![molecular formula C11H7NOS B017954 4H-Thieno[2,3-c]isoquinolin-5-one CAS No. 420849-22-5](/img/structure/B17954.png)

4H-Thieno[2,3-c]isoquinolin-5-one

Descripción general

Descripción

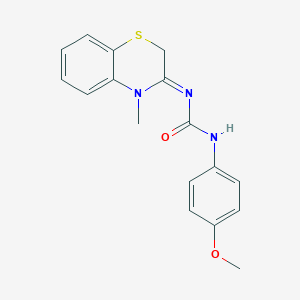

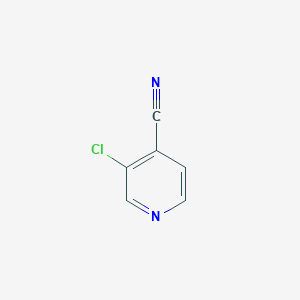

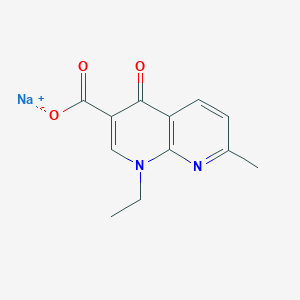

4H-Thieno[2,3-c]isoquinolin-5-one is a heterocyclic aromatic structure . It has been synthesized as an electron-accepting building block for donor–acceptor-type copolymers . It has potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) .

Synthesis Analysis

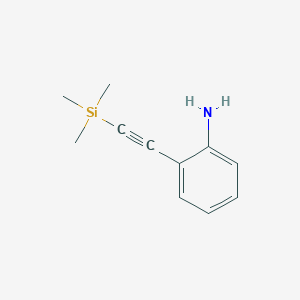

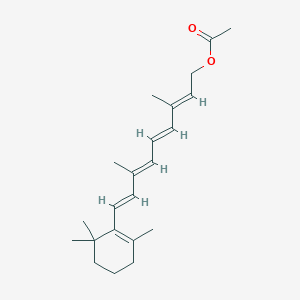

4H-Thieno[2,3-c]isoquinolin-5-one was designed and synthesized as an electron-accepting building block for donor–acceptor-type copolymers . It was copolymerized with 4,8-bis (5- (2-ethylhexyl)thiophen-2-yl)benzo [1,2-b:4,5-b′]dithiophene (BDT) to give PBDT-TQO .Molecular Structure Analysis

The absorption regions of both polymers cover 300–600 nm, complementary to those of well-known non-fullerene acceptors . PBDT-TQO exhibited a slightly wider bandgap and a lower highest occupied molecular orbital energy level than PBDT-TIQO, owing to the different intra-molecular charge transfer characteristics .Aplicaciones Científicas De Investigación

Inhibitors of Human Mono-ADP-ribosylating PARPs

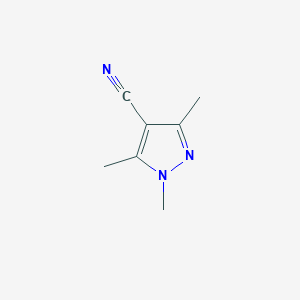

The scaffold of TIQ-A, a previously known inhibitor of human poly-ADP-ribosyltransferase PARP1, was utilized to develop inhibitors against human mono-ADP-ribosyltransferases through structure-guided design and activity profiling . By supplementing the TIQ-A scaffold with small structural changes, selectivity changed from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases . The best analogs of the study achieved 10 – 20-fold selectivity towards mono-ADP-ribosyltransferases PARP10 and PARP15 while maintaining micromolar potencies . This work demonstrates a route to differentiate compound selectivity between mono- and poly-ribosyltransferases of the human ARTD family .

Comparators for Flash ADCs

TIQ-A has been used in the design of threshold inverter quantized (TIQ) comparators for TIQ Flash ADCs . A novel procedure was proposed to generate and select TIQ comparators . The new procedure generates more TIQ comparators than the procedure designed by Lee, Yoo, and Choi (LYC) . This procedure allows the designer to select the optimum TIQ set for the desired ADC .

Time Interleaved ADC Design

A TIQ based 6-bit 2-channel TI ADC was implemented using TIQ-A in TSMC 180 nm CMOS technology . This work is significant as it employs the TIQ technique second time in TI ADC architectures .

Direcciones Futuras

The broad inhibition profile of 4H-Thieno[2,3-c]isoquinolin-5-one indicates that this molecule backbone could be potentially used as a scaffold for the development of specific inhibitors for certain PARP enzymes . In contrast to TIQ-A, an analogous thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit of the donor–acceptor-type semiconducting material in organic solar cells where the devices based on this material showed excellent power conversion efficiencies .

Propiedades

IUPAC Name |

4H-thieno[2,3-c]isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQJVOLSLAFIXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432530 | |

| Record name | TIQ-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Thieno[2,3-c]isoquinolin-5-one | |

CAS RN |

420849-22-5 | |

| Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TIQ-A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIQ-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of TIQ-A?

A1: TIQ-A exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []

Q2: How does TIQ-A's inhibition of PARP-1 lead to neuroprotective effects?

A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. TIQ-A's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []

Q3: Can TIQ-A influence the immune response in allergic airway inflammation?

A3: Studies show that TIQ-A can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []

Q4: What is the molecular formula and weight of TIQ-A?

A4: The molecular formula of TIQ-A is C11H7NOS, and its molecular weight is 201.25 g/mol.

Q5: Is there spectroscopic data available for TIQ-A?

A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []

Q6: How do structural modifications to the TIQ-A scaffold affect its activity?

A6: Introducing small structural changes to the TIQ-A scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning TIQ-A's activity through targeted modifications.

Q7: Can you give an example of a TIQ-A analog with improved potency?

A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent TIQ-A analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []

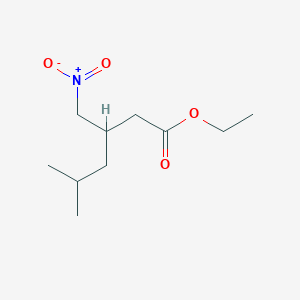

Q8: What strategies are employed to synthesize TIQ-A and its derivatives?

A8: Researchers have developed efficient multistep synthetic routes for TIQ-A. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []

Q9: Does TIQ-A demonstrate efficacy when administered after the onset of injury in preclinical models?

A9: In a mouse model of cerebral ischemia, TIQ-A provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []

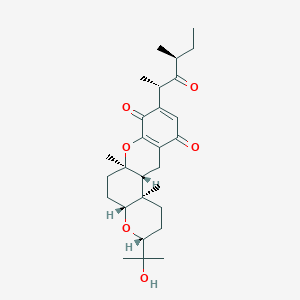

Q10: Has TIQ-A demonstrated efficacy in models of atherosclerosis?

A10: In a mouse model of atherosclerosis, TIQ-A administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []

Q11: Are there any known resistance mechanisms to TIQ-A?

A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.

Q12: What are the potential applications of TIQ-A beyond its neuroprotective effects?

A12: Given its impact on PARP-1, TIQ-A holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)